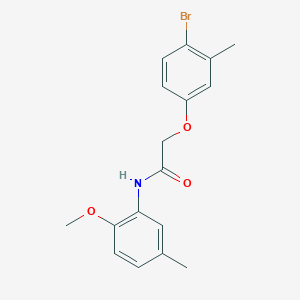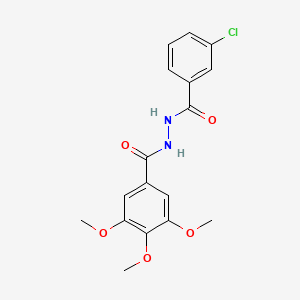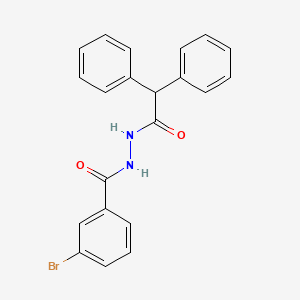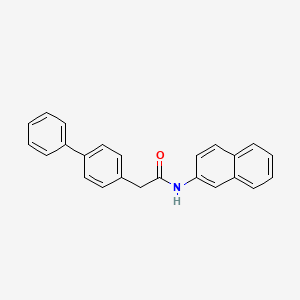![molecular formula C22H18Br2N2O2 B3743400 N,N'-[1,3-phenylenebis(methylene)]bis(3-bromobenzamide)](/img/structure/B3743400.png)
N,N'-[1,3-phenylenebis(methylene)]bis(3-bromobenzamide)
Übersicht
Beschreibung
N,N'-[1,3-phenylenebis(methylene)]bis(3-bromobenzamide), commonly known as BBP, is a chemical compound that has been widely used in scientific research. BBP is a potent inhibitor of protein-protein interactions and has been shown to have promising effects on various biological systems.
Wirkmechanismus
BBP inhibits protein-protein interactions by binding to the hydrophobic pockets of the proteins involved in the interaction. This binding disrupts the interaction and prevents the downstream signaling pathways from being activated.
Biochemical and Physiological Effects
BBP has been shown to have promising effects on various biological systems. It has been shown to induce apoptosis in cancer cells by inhibiting the interaction between p53 and MDM2. BBP has also been shown to sensitize cancer cells to chemotherapy by inhibiting the interaction between Bcl-2 and Bax. In addition, BBP has been shown to have anti-inflammatory effects by inhibiting the interaction between NF-κB and IκBα.
Vorteile Und Einschränkungen Für Laborexperimente
BBP has several advantages for lab experiments. It is a potent inhibitor of protein-protein interactions and has been shown to have promising effects on various biological systems. BBP is also easy to synthesize and has good solubility in common organic solvents. However, BBP has some limitations for lab experiments. It has low aqueous solubility, which can limit its use in biological assays. BBP is also relatively unstable and can degrade over time.
Zukünftige Richtungen
BBP has promising potential for the development of new therapeutics for cancer and inflammation. Future research should focus on the development of more stable analogs of BBP with improved aqueous solubility. In addition, the in vivo efficacy and toxicity of BBP and its analogs should be further investigated. Furthermore, BBP can be used as a tool to investigate the protein-protein interactions involved in various biological systems. Future research should focus on the identification of new protein-protein interactions that can be targeted by BBP and its analogs.
Wissenschaftliche Forschungsanwendungen
BBP has been widely used in scientific research as an inhibitor of protein-protein interactions. It has been shown to inhibit the interaction between p53 and MDM2, two proteins that are involved in the regulation of cell growth and apoptosis. BBP has also been shown to inhibit the interaction between Bcl-2 and Bax, two proteins that are involved in the regulation of apoptosis.
Eigenschaften
IUPAC Name |
3-bromo-N-[[3-[[(3-bromobenzoyl)amino]methyl]phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Br2N2O2/c23-19-8-2-6-17(11-19)21(27)25-13-15-4-1-5-16(10-15)14-26-22(28)18-7-3-9-20(24)12-18/h1-12H,13-14H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVULEEKZNZYSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C2=CC(=CC=C2)Br)CNC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide](/img/structure/B3743329.png)


![N'-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]-2-hydroxybenzohydrazide](/img/structure/B3743355.png)




![2-(4-chlorophenoxy)-N'-[(4-nitrophenyl)acetyl]acetohydrazide](/img/structure/B3743374.png)
![N-[4-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B3743383.png)

![2,4-dichloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B3743399.png)
![4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine](/img/structure/B3743401.png)